Phosphorocyanidous difluoride
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14118-40-2 |
|---|---|
Molecular Formula |
CF2NP |
Molecular Weight |
94.988 g/mol |
IUPAC Name |
difluorophosphanylformonitrile |
InChI |
InChI=1S/CF2NP/c2-5(3)1-4 |
InChI Key |
OOZKJXCTKSNMBV-UHFFFAOYSA-N |
SMILES |
C(#N)P(F)F |
Canonical SMILES |
C(#N)P(F)F |
Other CAS No. |
14118-40-2 |
Synonyms |
Phosphorocyanidous difluoride |
Origin of Product |
United States |
Elucidation of Molecular Structure and Conformation
Experimental Determination of Gas-Phase Molecular Geometry
The geometry of gaseous phosphorocyanidous difluoride has been primarily elucidated through spectroscopic techniques that probe the rotational energy levels of the molecule.
Rotational Spectroscopy for Internuclear Distances and Bond Angles
Rotational spectroscopy, a high-resolution technique, has been instrumental in deriving the precise geometric parameters of PF₂CN. By analyzing the rotational spectra of the normal and isotopically substituted species (PF₂¹³CN and PF₂C¹⁵N), a detailed molecular structure has been determined. researchgate.net
Microwave Spectroscopy for Precise Structural Parameters
Microwave spectroscopy studies have provided the foundational data for the structural determination of this compound. Analysis of the microwave spectra for the ground and several excited vibrational states has yielded the moments of inertia, from which the internuclear distances and bond angles have been calculated with a high degree of accuracy. researchgate.net The derived structural parameters are presented in the table below.
Table 1: Experimental Molecular Geometry of this compound from Microwave Spectroscopy researchgate.net
| Parameter | Value |
|---|---|
| Internuclear Distances | |
| P-F distance (d(PF)) | 1.566 ± 0.007 Å |
| P-C distance (d(PC)) | 1.815 ± 0.005 Å |
| C≡N distance (d(CN)) | 1.157 ± 0.003 Å |
| Bond Angles | |
| ∠FPF | 99.2 ± 0.2° |
| ∠FPC | 96.9 ± 0.2° |
| ∠PCN | 171.2 ± 0.8° |
A notable feature of the structure is the bent P-C-N linkage, with the cyano group tilted away from the fluorine atoms. researchgate.net
Electron Diffraction Studies of Molecular Conformation
While electron diffraction is a powerful technique for determining the structure of gas-phase molecules, specific studies focusing on this compound are not prominently available in the reviewed literature. This technique could provide complementary information to the spectroscopic data.
Theoretical and Computational Approaches to Molecular Structure
Computational chemistry offers a powerful lens through which to examine and predict the structure of molecules like this compound.
Ab Initio Quantum Mechanical Calculations of Equilibrium Geometries
Ab initio quantum mechanical calculations, which are based on first principles without empirical parameters, have been employed to investigate the geometry of PF₂CN. Studies have utilized methods such as Møller-Plesset perturbation theory (MP2) with augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ) to optimize the molecular geometry. researchgate.net These calculations provide a theoretical model of the equilibrium structure that can be compared with experimental findings. An ab initio study of NH₂CN, NF₂CN, and PF₂CN has also been conducted, contributing to the theoretical understanding of the bent R-C≡N linkage observed in these types of molecules. acs.org
Density Functional Theory (DFT) Optimizations of Molecular Conformation
Density Functional Theory (DFT) represents another significant computational tool for predicting molecular structures. While specific DFT geometry optimization data for isolated this compound was not found in the primary search results, DFT methods are widely used to accurately predict the geometries of phosphorus compounds. These calculations involve selecting an appropriate functional and basis set to solve the Schrödinger equation, yielding an optimized molecular conformation. The results from such calculations would provide valuable comparative data against experimental and ab initio results.
Advanced Spectroscopic Characterization
Rotational Spectroscopy and Derivation of Molecular Constants
Rotational spectroscopy, particularly in the microwave region, is a high-precision tool for determining the geometric structure of molecules in the gas phase. dcu.ie The technique is applicable to molecules possessing a permanent electric dipole moment, a condition that Phosphorocyanidous difluoride meets, allowing it to interact with the electromagnetic field of microwave radiation and undergo transitions between quantized rotational energy levels. tanta.edu.eg
High-Resolution Microwave Spectroscopy for Rotational Transitions
The study of PF₂CN via high-resolution microwave spectroscopy involves irradiating a gaseous sample of the compound with microwave energy. libretexts.org As an asymmetric top molecule, where the moments of inertia about its three principal axes of rotation are distinct (Iₐ ≠ Iₑ ≠ Iₑ), PF₂CN is expected to exhibit a complex and rich rotational spectrum. tanta.edu.eglibretexts.org Each observed absorption line in the spectrum corresponds to a specific transition between two rotational quantum states. The precise frequencies of these transitions are recorded with high accuracy. The selection rules for these transitions are governed by the molecule's symmetry and the components of its dipole moment along the principal axes.
Analysis of Molecular Rotational Constants for Structural Refinement
The measured frequencies of the rotational transitions are meticulously analyzed to derive the molecule's principal rotational constants: A, B, and C. preprints.org These constants are inversely proportional to the moments of inertia along the three principal axes. For a rigid rotor, the relationship is given by:
where B is the rotational constant, h is Planck's constant, c is the speed of light, and Iₑ is the moment of inertia about a given axis. libretexts.org
In practice, real molecules are not perfect rigid rotors; they stretch and distort under the stress of rotation. This effect, known as centrifugal distortion, is accounted for by including centrifugal distortion constants in the analysis. The fitting of the spectrum to a Hamiltonian that includes these terms yields highly precise values for the rotational and distortion constants. These experimental constants are fundamental to refining the molecule's equilibrium structure, allowing for the accurate determination of its bond lengths (P-F, P-C, C≡N) and bond angles (∠FPF, ∠FPC).
Table 1: Representative Rotational Constants for Asymmetric Top Molecules (Note: Specific experimental values for this compound were not available in the searched literature. This table is for illustrative purposes.)
| Molecule | A (MHz) | B (MHz) | C (MHz) |
| Water (H₂O) | 835830 | 435350 | 278770 |
| Formaldehyde (H₂CO) | 282100 | 38836 | 34004 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. uni-siegen.de These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that modulate the molecule's polarizability. mdpi.com For a non-linear molecule like PF₂CN, which contains 5 atoms, there are 3N-6 = 9 fundamental vibrational modes. uni-siegen.de
Infrared Spectroscopic Analysis of Vibrational Modes
In an infrared spectrometer, a sample is exposed to infrared radiation, and the frequencies at which the radiation is absorbed are recorded. su.se For PF₂CN, the most intense absorptions are expected for vibrations that induce a significant change in the dipole moment. These include the asymmetric stretching of the P-F₂ group and the stretching of the highly polar C≡N triple bond. Other modes, such as the symmetric P-F₂ stretch and various bending and rocking motions, are also IR active and appear in the spectrum, typically at lower frequencies. su.se The analysis of these absorption bands in the mid-infrared region provides a characteristic "fingerprint" of the molecule and allows for the identification of its functional groups. uni-siegen.de
Raman Spectroscopic Investigation of Molecular Vibrations
Raman spectroscopy involves irradiating a sample with a powerful monochromatic laser source and analyzing the scattered light. triprinceton.org While most of the light is scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering) at frequencies shifted from the incident light. triprinceton.org These frequency shifts correspond to the vibrational frequencies of the molecule. Vibrations that are highly symmetric and involve changes in the polarizability of the electron cloud, such as the symmetric P-F₂ stretch and the P-C single bond stretch, are expected to produce strong signals in the Raman spectrum of PF₂CN. The C≡N stretch is also typically Raman active. By combining data from both IR and Raman spectroscopy, a more complete assignment of all 9 fundamental vibrational modes can be achieved. mdpi.com
Table 2: Expected Vibrational Modes and Approximate Frequencies for this compound (Note: This table represents expected vibrational modes based on functional group analysis. Specific experimental frequencies for PF₂CN were not available in the searched literature.)
| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) | Probable Activity |
| ν(C≡N) | Cyano group stretch | 2260 - 2200 | IR, Raman |
| νₐₛ(PF₂) | Asymmetric P-F stretch | 950 - 850 | IR (strong), Raman |
| νₛ(PF₂) | Symmetric P-F stretch | 850 - 750 | IR, Raman (strong) |
| ν(P-C) | Phosphorus-Carbon stretch | 800 - 650 | IR, Raman |
| δ(PF₂) | PF₂ scissoring/bending | 450 - 350 | IR, Raman |
| δ(P-C≡N) | P-C-N bending | 400 - 300 | IR, Raman |
| ρ(PF₂) | PF₂ rocking | 350 - 250 | IR, Raman |
| ω(PF₂) | PF₂ wagging | ~200 | IR, Raman |
| τ(PF₂) | PF₂ twisting | ~150 | IR, Raman |
Electronic Spectroscopy
Electronic spectroscopy utilizes ultraviolet (UV) and visible light to induce transitions between electronic energy levels within a molecule. su.se The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied orbital. For this compound, potential electronic transitions would include the promotion of non-bonding electrons (n) from the lone pairs on the nitrogen and phosphorus atoms, or pi (π) electrons from the cyano triple bond, into anti-bonding pi (π) or sigma (σ) orbitals. The resulting UV-Visible spectrum, a plot of absorbance versus wavelength, provides information on the electronic structure and the energy gap between the involved molecular orbitals. Specific experimental studies detailing the electronic absorption maxima and transition assignments for this compound were not identified in the literature search.
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs this energy, an electron is promoted from a lower-energy ground state to a higher-energy excited state. jascoinc.com The types of electronic transitions possible depend on the nature of the electrons in the molecule, such as those in sigma (σ) bonds, pi (π) bonds, and non-bonding (n) lone pairs. tanta.edu.eg
For this compound (PF₂CN), the structure consists of single bonds (P-F, P-C) and a triple bond (C≡N), with lone pairs on the phosphorus, fluorine, and nitrogen atoms. The primary electronic transitions expected would involve the excitation of non-bonding electrons and sigma-bonding electrons.
The possible transitions for PF₂CN include:
n → σ* transition: An electron from a non-bonding orbital (lone pair on phosphorus or fluorine) is excited to an anti-bonding sigma orbital.
σ → σ* transition: An electron from a sigma bonding orbital (like the P-F or P-C bond) is promoted to an anti-bonding sigma orbital. libretexts.org
n → π* transition: An electron from a non-bonding orbital is excited to an anti-bonding pi orbital associated with the cyanide group.
π → π* transition: An electron from the pi bonding orbital of the cyanide group is promoted to an anti-bonding pi orbital.
Transitions involving sigma bonds typically require high energy and absorb light at shorter wavelengths, often in the vacuum UV region (<200 nm). libretexts.org Transitions involving non-bonding electrons (n → σ* or n → π*) occur at lower energies and are more likely to be observed in the conventional UV-Vis range (200-400 nm). libretexts.orgupi.edu The presence of the cyano group and the heteroatoms (P, F) influences the specific wavelengths of absorption. The UV-Vis spectrum would likely appear as broad bands, because electronic transitions are superimposed upon rotational and vibrational transitions. upi.edu
Mass Spectrometric Fingerprinting and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov For this compound (PF₂CN), the exact mass can be calculated using the precise masses of the most abundant isotopes of its constituent atoms (³¹P, ¹⁹F, ¹²C, and ¹⁴N).
The molecular ion, [PF₂CN]⁺˙, would be identified by its highly accurate mass, distinguishing it from other ions with the same nominal mass but different elemental compositions.
Table 1: Calculated Exact Mass for HRMS Identification of this compound
| Isotope | Exact Mass (Da) |
|---|---|
| ³¹P | 30.973762 |
| ¹⁹F | 18.998403 |
| ¹²C | 12.000000 |
| ¹⁴N | 14.003074 |
| PF₂CN | 92.972168 |
Fragment Ion Analysis for Structural Confirmation
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions serves as a fingerprint for the molecule's structure. Tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce fragmentation, allowing for the unambiguous identification of the resulting fragments. nih.gov
For this compound, the fragmentation would likely occur at the weaker bonds. Plausible fragmentation pathways would involve the loss of a fluorine atom or the cyanide group.
Table 2: Plausible Mass Fragments of this compound
| Fragment Ion | Formula | Description | Predicted m/z (Nominal) |
|---|---|---|---|
| [PFCN]⁺ | [PFCN]⁺ | Loss of a fluorine radical | 74 |
| [PF₂]⁺ | [PF₂]⁺ | Loss of the cyanide radical | 69 |
Analysis of these characteristic fragments confirms the connectivity of the atoms within the molecule, providing structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It exploits the magnetic properties of certain atomic nuclei, such as ¹⁹F and ³¹P, both of which are 100% naturally abundant and have a nuclear spin of 1/2, making them highly suitable for NMR analysis. wikipedia.org
¹⁹F NMR Spectroscopic Investigations
Fluorine-19 NMR is particularly informative due to its high sensitivity and wide range of chemical shifts, which are very sensitive to the local electronic environment. wikipedia.orgdtic.mil In the ¹⁹F NMR spectrum of this compound, the two fluorine atoms are chemically equivalent, assuming free rotation around the P-C bond.
Therefore, they would be expected to produce a single resonance signal. This signal would be split into a doublet due to coupling with the single, adjacent phosphorus nucleus (³¹P), which has a spin of 1/2. The magnitude of the one-bond phosphorus-fluorine coupling constant (¹JP-F) is typically large, providing clear evidence of the P-F bond.
³¹P NMR Spectroscopic Characterization
Phosphorus-31 NMR provides direct information about the chemical environment of the phosphorus atom. In the ³¹P NMR spectrum of PF₂CN, the phosphorus nucleus is coupled to two equivalent fluorine nuclei.
This coupling will split the phosphorus signal into a triplet, according to the n+1 rule (where n=2 is the number of equivalent fluorine atoms). The observation of a triplet in the ³¹P spectrum is definitive proof that the phosphorus atom is bonded to two fluorine atoms. The chemical shift of this triplet would be characteristic of a phosphorus(III) atom bonded to two highly electronegative fluorine atoms and a carbon atom.
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Signal | Predicted Splitting Pattern | Reason for Splitting |
|---|---|---|---|
| ¹⁹F | 1 | Doublet | Coupling to one ³¹P nucleus |
¹³C and ¹⁵N NMR Spectroscopic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural details of molecules. For this compound (PF₂CN), ¹³C and ¹⁵N NMR studies would provide critical insights into the electronic environment of the carbon and nitrogen atoms within the cyanide group, as well as their interactions with the adjacent phosphorus and fluorine atoms. However, a comprehensive review of publicly available scientific literature and spectral databases reveals a notable absence of specific experimental ¹³C and ¹⁵N NMR data for this compound.
While general principles of NMR spectroscopy allow for theoretical predictions, the precise chemical shifts (δ) and coupling constants (J) for PF₂CN have not been empirically reported. These values are crucial for a detailed understanding of the molecule's electronic structure and bonding.
Theoretical Considerations for ¹³C NMR:
The carbon atom in the cyanide group of PF₂CN is expected to exhibit a distinct chemical shift in the ¹³C NMR spectrum. This shift would be influenced by several factors:
Electronegativity: The high electronegativity of the two fluorine atoms attached to the phosphorus would deshield the phosphorus nucleus, which in turn would influence the electronic environment of the adjacent cyanide carbon. This effect would likely shift the ¹³C resonance downfield.
Hybridization: The sp-hybridized state of the cyanide carbon atom typically results in a chemical shift in the range of 110-125 ppm.
Phosphorus-Carbon Coupling (¹J_PC_): A significant one-bond coupling constant between the ³¹P and ¹³C nuclei would be expected. The magnitude of this coupling would provide valuable information about the P-C bond's character.
Fluorine-Carbon Coupling (²J_FC_): A smaller two-bond coupling between the ¹⁹F and ¹³C nuclei would also be anticipated, appearing as a triplet if the two fluorine atoms are magnetically equivalent.
Theoretical Considerations for ¹⁵N NMR:
Similarly, the ¹⁵N NMR spectrum would provide key data on the nitrogen atom of the cyanide group.
Chemical Shift: The nitrogen chemical shift would be sensitive to the electronic effects of the PF₂ group.
Phosphorus-Nitrogen Coupling (²J_PN_): A two-bond coupling between the ³¹P and ¹⁵N nuclei would be expected, providing further structural information.
Carbon-Nitrogen Coupling (¹J_CN_): The one-bond coupling between ¹³C and ¹⁵N is a well-established parameter and would confirm the connectivity within the cyanide moiety.
Data Tables (Hypothetical):
In the absence of experimental data, the following tables are presented to illustrate how such data would be structured. The values provided are hypothetical and based on general knowledge of similar compounds.
Table 1: Hypothetical ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹³C | [Hypothetical Value] | Doublet of Triplets | ¹J_PC = [Hypothetical Value]²J_FC_ = [Hypothetical Value] |
Table 2: Hypothetical ¹⁵N NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹⁵N | [Hypothetical Value] | Doublet | ²J_PN = [Hypothetical Value] |
The lack of empirical ¹³C and ¹⁵N NMR data for this compound highlights a gap in the spectroscopic characterization of this intriguing molecule. Future research involving the synthesis and detailed NMR analysis of PF₂CN is necessary to provide the definitive data required for a complete understanding of its molecular properties.
Quantum Chemical Analysis of Electronic Structure and Bonding
Computational Determination of Electronic Configuration and Molecular Orbitals
The electronic configuration of phosphorocyanidous difluoride is fundamental to understanding its chemical behavior. Computational quantum chemistry provides powerful tools to determine the arrangement of electrons in molecular orbitals (MOs). Early semiempirical calculations provided initial insights into the electronic structure of PF2CN. These studies suggested a ground state electronic configuration that accounts for the valence electrons of phosphorus, two fluorine atoms, one carbon, and one nitrogen atom.
Modern computational methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for a more precise determination of the molecular orbital energy levels and their compositions. These calculations typically reveal a set of occupied molecular orbitals, including sigma (σ) and pi (π) bonds, as well as lone pairs, and a set of unoccupied (virtual) molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity, electronic transitions, and ionization potential.
For PF2CN, the HOMO is expected to have significant contributions from the lone pair on the phosphorus atom and potentially the π orbitals of the cyanide group. The LUMO is likely to be an antibonding orbital, possibly a π* orbital associated with the C≡N triple bond or σ* orbitals associated with the P-F bonds. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electrical properties.
Table 1: Illustrative Molecular Orbital Data for this compound Note: The following data is illustrative and based on general principles of quantum chemistry, as specific recent computational studies on PF2CN are not readily available in the literature. Actual values would be dependent on the level of theory and basis set used in the calculation.
| Molecular Orbital | Energy (eV) | Character |
| LUMO+1 | > 0 | Antibonding (σ) |
| LUMO | > 0 | Antibonding (π C≡N) |
| HOMO | < 0 | Non-bonding (P lone pair), Bonding (π C≡N) |
| HOMO-1 | < 0 | Bonding (π C≡N), Bonding (σ P-F) |
| HOMO-2 | < 0 | Bonding (σ P-F), Bonding (σ P-C) |
Valence Bond and Molecular Orbital Theory Applications
Both Valence Bond (VB) theory and Molecular Orbital (MO) theory offer complementary perspectives on the bonding in this compound.
Valence Bond Theory: From a VB perspective, the phosphorus atom can be described as having a hybridization state that accommodates bonding to two fluorine atoms and one carbon atom, as well as hosting a lone pair of electrons. Given the pyramidal geometry often observed in such phosphorus(III) compounds, an sp³ hybridization model can be considered as a starting point. In this model, three of the sp³ hybrid orbitals on phosphorus would overlap with orbitals on the fluorine and carbon atoms to form σ bonds, while the fourth hybrid orbital would contain the lone pair.
Molecular Orbital Theory: MO theory provides a more delocalized picture of bonding. The atomic orbitals of all the constituent atoms combine to form a set of molecular orbitals that extend over the entire molecule. This approach is particularly useful for describing the π system of the cyanide group and its potential interaction with the orbitals of the phosphorus atom. MO theory also naturally accounts for the concept of frontier orbitals (HOMO and LUMO), which are central to understanding chemical reactivity. A molecular orbital study of PF2CN has indicated considerable interaction between the phosphorus 3d orbitals and the fluorine 2p orbitals, with a much smaller interaction with the carbon and nitrogen 2p orbitals researchgate.net.
Charge Distribution and Electrostatic Potential Surface Analysis
The distribution of electron density in this compound is highly non-uniform due to the presence of atoms with significantly different electronegativities. Computational methods such as Mulliken population analysis, Natural Population Analysis (NPA), or Quantum Theory of Atoms in Molecules (QTAIM) can be used to assign partial atomic charges.
Due to the high electronegativity of fluorine, the P-F bonds are expected to be highly polarized, with significant negative charge accumulating on the fluorine atoms and a corresponding positive charge on the phosphorus atom. The cyanide group also contributes to the charge asymmetry, with the nitrogen atom being more electronegative than the carbon atom.
The electrostatic potential (ESP) surface provides a visual representation of the charge distribution. The ESP is mapped onto a surface of constant electron density, with colors indicating regions of positive or negative electrostatic potential. For PF2CN, the ESP surface would likely show:
Negative potential (red/yellow): Concentrated around the highly electronegative fluorine atoms and the nitrogen atom of the cyanide group, indicating regions susceptible to electrophilic attack.
Positive potential (blue): Concentrated around the phosphorus atom, reflecting its electron-deficient nature due to bonding with electronegative fluorine atoms. This region would be attractive to nucleophiles.
Table 2: Illustrative Calculated Atomic Charges for this compound Note: These values are hypothetical and intended to illustrate the expected charge distribution. The specific values would depend on the computational method employed.
| Atom | Natural Population Analysis (NPA) Charge (e) |
| P | +0.8 to +1.2 |
| F | -0.4 to -0.6 |
| C | +0.1 to +0.3 |
| N | -0.3 to -0.5 |
Bonding Nature and Covalent Character of P-F, P-C, and C≡N Bonds
A detailed analysis of the chemical bonds in PF2CN reveals a combination of covalent and ionic character.
Methods like Natural Bond Orbital (NBO) analysis can provide further insights by quantifying the hybridization of the atomic orbitals involved in each bond and the extent of electron delocalization.
Analysis of Hypervalency and Electron Localization
The concept of hypervalency is often discussed in the context of phosphorus chemistry. In this compound, the phosphorus atom is in the +3 oxidation state and possesses a lone pair of electrons, thus adhering to the octet rule. Therefore, PF2CN is not considered a hypervalent molecule in the traditional sense, which typically refers to species where the central atom appears to have more than eight electrons in its valence shell (e.g., PF5).
However, the analysis of electron localization provides deeper insights into the electronic structure. The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron pair density, corresponding to chemical bonds and lone pairs. An ELF analysis of PF2CN would be expected to show:
Localization basins corresponding to the core electrons of each heavy atom.
Disynaptic basins representing the covalent P-F, P-C, and C≡N bonds.
A monosynaptic basin corresponding to the lone pair of electrons on the phosphorus atom.
A monosynaptic basin for the lone pair on the nitrogen atom.
The shape and population of these basins provide a quantitative measure of the covalent character of the bonds and the spatial extent of the lone pairs. Early studies noted the potential for (p→d)π interactions involving the nitrogen lone pair and empty d orbitals on phosphorus, as well as with the fluorine atoms, which can affect bond lengths and angles researchgate.net. Modern analyses often describe such interactions in terms of hyperconjugation, involving delocalization of electron density from occupied bonding or non-bonding orbitals into unoccupied antibonding orbitals.
Research Findings on this compound Remain Elusive
Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the reactivity and reaction pathways of the chemical compound this compound (PF₂CN) is not available. Consequently, a thorough and scientifically accurate article detailing its thermolytic decomposition, reaction processes, and role as a reactive intermediate, as requested, cannot be generated at this time.
Searches for the compound and its associated chemical behaviors—including thermal degradation, kinetic and thermodynamic parameters, and radical or non-radical reactions—did not yield specific studies on this compound. The scientific community has not published research that would allow for a detailed discussion of its decomposition mechanisms, the formation of volatile products, or the specific conditions under which it might act as a reactive intermediate in chemical transformations. Furthermore, no data was found concerning its interactions and reactions with other chemical species.
General information on the thermal decomposition of other organofluorine compounds and phosphorus halides exists. For instance, studies on the pyrolysis of per- and polyfluoroalkyl substances (PFAS) and polyvinylidene fluoride (B91410) (PVDF) describe complex degradation pathways often involving the formation of various fluorinated radicals and volatile products. Similarly, the reactivity of other phosphorus-fluorine compounds, such as phosphoryl fluoride, has been documented, revealing their interactions with various nucleophiles and their role in the synthesis of other organophosphorus compounds. However, this information is not directly applicable to this compound and any attempt to extrapolate these findings would be speculative and scientifically unsound.
Without specific experimental data or theoretical studies on this compound, the generation of an authoritative and accurate article on its reactivity is not possible.
Computational Chemistry and Theoretical Modeling of Reactivity
Transition State Theory for Reaction Barrier Elucidation
Transition state theory (TST) is a cornerstone of computational chemistry for predicting the rates of chemical reactions. rsc.orgmdpi.com It postulates the existence of a high-energy transition state (TS) that lies on the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is a critical determinant of the reaction kinetics.
While specific transition state theory studies detailing the reaction barriers for various reactions of phosphorocyanidous difluoride are not extensively documented in the literature, computational methodologies allow for the theoretical identification and characterization of such transition states. For instance, in a computational study of a series of related compounds, the C₂v geometry of a molecule containing a PF₂CN substituent was identified as a transition state for the internal rotation of a phenyl ring. sumitomo-chem.co.jp This finding, while not a reaction of the PF₂CN molecule itself, demonstrates the applicability of computational methods to locate and analyze transition state structures involving this moiety. The energy barrier for this internal rotation was found to be significantly smaller for the fluorine-substituted compound compared to its unsubstituted counterpart, highlighting the electronic influence of the PF₂CN group. sumitomo-chem.co.jp
The general approach to elucidating reaction barriers for PF₂CN would involve the following computational steps:
Reactant and Product Optimization: The geometries of the reactant (PF₂CN and its reaction partner) and the final products are optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This involves algorithms that locate a first-order saddle point on the potential energy surface—a point that is a maximum along the reaction coordinate and a minimum in all other directions.
Frequency Analysis: A vibrational frequency calculation is performed on the optimized transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Reaction Barrier Calculation: The reaction barrier is then calculated as the difference in energy (often including zero-point vibrational energy corrections) between the transition state and the optimized reactants.
These calculations, typically performed using density functional theory (DFT) or more advanced ab initio methods, would provide crucial data on the feasibility and kinetics of potential reactions involving this compound.
Molecular Dynamics Simulations of Reaction Dynamics
Molecular dynamics (MD) simulations provide a time-resolved view of chemical processes, allowing for the study of the intricate motions of atoms and molecules during a reaction. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the detailed pathways of a reaction, the distribution of energy among different molecular modes, and the influence of the environment on the reaction dynamics.
Currently, there is a scarcity of published research specifically detailing molecular dynamics simulations of reactions involving this compound. However, the methodology for such a study is well-established. A typical MD simulation to investigate the reaction dynamics of PF₂CN would entail:
Force Field Development or Selection: A crucial component of classical MD simulations is the force field, which describes the potential energy of the system as a function of the atomic coordinates. For a molecule like PF₂CN, a pre-existing force field may not be available, necessitating the development of new parameters based on quantum mechanical calculations. Alternatively, ab initio molecular dynamics (AIMD) can be employed, where the forces are calculated "on-the-fly" from electronic structure calculations at each time step, albeit at a much higher computational cost.
Simulation Setup: The simulation system is constructed by placing the reactant molecules (e.g., PF₂CN and another species) in a simulation box, often with a solvent to mimic realistic conditions.
Equilibration and Production Run: The system is first equilibrated to the desired temperature and pressure. Following equilibration, a production run is performed to collect the trajectory data over a sufficiently long timescale to observe the reaction event.
Trajectory Analysis: The resulting trajectories are analyzed to identify reactive events, determine reaction mechanisms, and calculate kinetic properties. This can involve monitoring bond distances, angles, and coordination numbers over time.
Such simulations could provide invaluable information on, for example, the collision dynamics leading to a reaction, the role of solvent molecules in stabilizing intermediates or transition states, and the branching ratios for different reaction pathways.
Quantum Chemical Calculations of Reaction Energetics and Mechanisms
Quantum chemical calculations are fundamental to understanding the electronic structure changes that occur during a chemical reaction. researchgate.net These methods, ranging from density functional theory (DFT) to high-level coupled-cluster theory, can provide accurate information on the energetics (enthalpies and Gibbs free energies of reaction) and the detailed step-by-step mechanisms of chemical transformations. nih.gov
For this compound, quantum chemical calculations have been employed to determine fundamental properties that influence its reactivity. For example, high-level W2 theory has been used to compute the P-F bond dissociation energy (BDE) of PF₃, a closely related molecule, showing good agreement with experimental values. Similar calculations for PF₂CN would provide a quantitative measure of the strength of its chemical bonds and its propensity to undergo radical reactions.
A comprehensive quantum chemical investigation of a reaction involving PF₂CN would typically include:
Potential Energy Surface (PES) Mapping: The energies of various molecular arrangements along the reaction pathway are calculated to map out the potential energy surface. This allows for the identification of all stable intermediates and transition states.
Analysis of Electronic Structure: The changes in electron distribution during the reaction can be analyzed using techniques such as natural bond orbital (NBO) analysis or the quantum theory of atoms in molecules (QTAIM). This provides insights into bond formation and breaking processes.
Below is a hypothetical data table illustrating the kind of information that could be obtained from quantum chemical calculations for a reaction of this compound.
| Reaction Coordinate | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants (PF₂CN + A) | DFT/B3LYP/6-311+G(d,p) | 0.0 | P-C distance, etc. |
| Transition State | DFT/B3LYP/6-311+G(d,p) | +25.3 | P-C bond forming, etc. |
| Intermediate | DFT/B3LYP/6-311+G(d,p) | -5.2 | New bond formed, etc. |
| Products (PF₂CN-A) | DFT/B3LYP/6-311+G(d,p) | -15.8 | Final product geometry |
This table is for illustrative purposes only and does not represent actual experimental or calculated data.
Through the synergistic application of these computational methodologies, a detailed and quantitative understanding of the reactivity of this compound can be achieved, paving the way for its potential application in various chemical contexts.
Environmental Occurrence and Biogenic Formation Pathways
Detection as a Volatile Organic Compound in Pyrolytic Processes
Pyrolysis is a thermal decomposition process carried out in the absence of oxygen, which breaks down complex organic materials into a variety of smaller molecules, including volatile compounds, bio-oil, and char. The composition of the resulting products is highly dependent on the feedstock material and the process conditions.
Research has demonstrated the formation of Phosphorocyanidous difluoride during the pyrolysis of algal biomass. In a study analyzing the volatile compounds produced from the thermal decomposition of a microalgae consortium, this compound was identified as one of the evolved gases. The analysis, conducted using thermogravimetry coupled with gas chromatography/mass spectrometry (TG-GC/MS), pinpointed the formation of this compound at a specific temperature.
The study investigated three different types of algal biomass: an endemic microalgae consortium, a photobioreactor microalgae consortium, and a Caribbean macroalgae consortium. The detection of this compound highlights the potential for its formation from biomass that contains phosphorus and nitrogen, which are known constituents of algae.
The formation and yield of volatile compounds during pyrolysis are intrinsically linked to the reaction temperature. General findings from biomass pyrolysis studies indicate that higher temperatures and longer residence times tend to favor the production of volatile gases. acs.org Conversely, lower temperatures and longer residence times typically lead to a higher yield of solid char. acs.org
In the specific study that identified this compound, the compound was detected at a pyrolysis temperature of 429°C. acs.org While this provides a specific data point for its formation, detailed research correlating the yield of this compound with varying pyrolysis temperatures and other reaction conditions, such as heating rate and residence time, is not extensively available. Such studies would be crucial to understanding the mechanisms of its formation and optimizing its potential production or mitigation during biomass conversion processes.
The table below summarizes the findings related to the detection of this compound during algal biomass pyrolysis.
| Parameter | Value | Source |
| Compound | This compound | acs.org |
| Feedstock | Algal Biomass | acs.org |
| Process | Pyrolysis | acs.org |
| Detection Method | TG-GC/MS | acs.org |
| Formation Temperature | 429°C | acs.org |
Identification in Complex Environmental Matrices via Thermal Degradation
The identification of this compound has been documented in the specific context of the thermal degradation of algal biomass in a laboratory setting. acs.org This indicates that complex environmental matrices rich in certain types of organic matter containing phosphorus and nitrogen could potentially form this compound under conditions of high heat, such as during natural or industrial thermal events. However, there is a lack of broader scientific literature reporting the detection of this compound in other complex environmental matrices, such as soil, sediment, or atmospheric aerosols, following thermal degradation events. Further research is needed to ascertain its presence and prevalence in a wider range of environmental samples.
Advanced Analytical Methodologies for Detection and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the analysis of volatile and semi-volatile compounds. mdpi.com Its combination of the separation power of gas chromatography with the identification capabilities of mass spectrometry makes it a robust tool for analyzing intricate chemical mixtures that may contain Phosphorocyanidous difluoride. medistri.swiss The GC separates individual components from a mixture based on their volatility and interaction with the stationary phase, after which the mass spectrometer fragments the eluted components into ions, creating a unique mass spectrum that serves as a chemical fingerprint. medistri.swiss
The successful detection of a specific analyte like this compound by GC-MS is highly dependent on the optimization of the gas chromatograph's parameters. Key variables include the choice of capillary column, the temperature program of the oven, the injection method, and the carrier gas flow rate.
For a volatile and reactive compound like PF₂CN, a column with a non-polar or mid-polarity stationary phase is often selected. A common choice for broad-spectrum analysis is a (5%-Phenyl)-methylpolysiloxane column (e.g., DB-5MS or HP-5MS), which separates compounds primarily based on their boiling points. forensicresources.org The temperature program must be carefully controlled, typically starting at a low temperature to trap volatile analytes and then ramping up to elute less volatile compounds. forensicresources.org The injector temperature is set high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation of the target analyte. medistri.swiss
Below is a table of typical, though hypothetical, GC parameters that could be optimized for the analysis of this compound.
| Parameter | Example Value | Purpose |
| Column | (5%-Phenyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) | Provides efficient separation for a wide range of non-polar to semi-polar volatile compounds. forensicresources.org |
| Carrier Gas | Helium | Inert gas that carries the sample through the column; constant flow ensures reproducible retention times. forensicresources.org |
| Flow Rate | 1.0 - 1.5 mL/min | Optimized for separation efficiency and analysis time. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is used for trace analysis to enhance sensitivity. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min) | Separates compounds by boiling point; initial hold traps volatiles, ramp elutes components sequentially. forensicresources.org |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and the MS. forensicresources.org |
| Ion Source Temp. | 230 °C | Optimal temperature for efficient ionization of the target analyte. forensicresources.org |
Once a compound is separated by the GC, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, provides structural information and is highly characteristic of a specific molecule. The identity of an unknown peak is confirmed by matching its experimental mass spectrum against reference spectra in established databases. mdpi.com
The most widely used mass spectral library is the NIST/EPA/NIH Mass Spectral Library, which is a product of comprehensive evaluation and expansion over many years. data.gov Other significant libraries include the Wiley Registry of Mass Spectral Data and specialized databases. sisweb.com For this compound (CF₂NP), the NIST Chemistry WebBook provides reference mass spectral data, including the appearance energy of key fragment ions. nist.gov
The confirmation protocol involves:
Mass Spectrum Comparison: The acquired mass spectrum is compared to the library spectrum. The matching algorithm calculates a similarity index or "match factor" indicating the quality of the fit.
Retention Index/Time Confirmation: Since isomers can have very similar mass spectra, the retention time of the analyte peak is compared to that of a known standard analyzed under the identical conditions, if available. medistri.swiss
Ion Ratio Verification: Key ions in the spectrum, such as the molecular ion and major fragments, should be present in the correct relative ratios as compared to the library data.
The electron ionization mass spectrum of this compound is characterized by several key ions.
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| F₂P⁺ | 69 | Base peak (most abundant ion). |
| CF₂NP⁺ | 95 | Molecular ion (M⁺). |
| FP⁺ | 50 | Fragment ion. |
| CNP⁺ | 57 | Fragment ion. |
| CN⁺ | 26 | Fragment ion. |
| Data sourced from the NIST Chemistry WebBook for this compound. nist.gov |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Applications
For exceptionally complex samples, conventional one-dimensional GC may not provide sufficient resolving power, leading to co-eluting peaks where multiple compounds are not separated. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation capacity by employing two columns with different stationary phases connected in series. sepsolve.comnih.gov
In GCxGC, the entire sample is subjected to two distinct separation stages. nih.gov Typically, a standard non-polar column is used in the first dimension, followed by a short, fast-separating polar column in the second dimension. sepsolve.com A modulator, the critical component of the system, traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column. wikipedia.org
This process results in a two-dimensional chromatogram where compounds are separated based on two different properties, such as volatility (first dimension) and polarity (second dimension). sepsolve.com The benefits of this enhanced separation include:
Increased Peak Capacity: The total peak capacity is roughly the product of the peak capacities of the two individual columns, allowing for the resolution of thousands of compounds in a single run. sepsolve.com
Structured Chromatograms: Compounds of the same chemical class often appear in distinct, ordered bands on the 2D plot, simplifying identification. dlr.de
Improved Signal-to-Noise: The rapid re-injection and elution in the second dimension result in very sharp, narrow peaks, which increases the signal-to-noise ratio and improves sensitivity for trace components that might otherwise be hidden under larger peaks. sepsolve.com
This makes GCxGC an ideal tool for analyzing complex matrices such as pyrolysis products or environmental samples, where this compound could be present alongside numerous other compounds. nih.govmdpi.com
Qualitative identification in GCxGC is powerful. A compound's identity is determined not only by its mass spectrum but also by its unique coordinates (retention times ¹t_R and ²t_R) in the two-dimensional retention plane. sepscience.com This added dimension of separation provides greater confidence in identification compared to 1D GC-MS.
Semi-quantitative analysis in GCxGC is more complex than in 1D GC. It typically involves integrating the volume of the three-dimensional peak generated in the contour plot. While full quantitation requires calibration standards, semi-quantitative or relative quantitation can be achieved by comparing the peak volume of the analyte to that of an internal standard. For many complex sample analyses, the goal is often to determine the relative abundance of components rather than their absolute concentrations. edqm.eu The high data acquisition rates (50-200 Hz) required from the detector, often a time-of-flight mass spectrometer (TOF-MS), are essential to accurately capture the narrow peaks eluting from the second-dimension column. sepscience.com
Coupled Thermogravimetric Analysis-Gas Chromatography-Mass Spectrometry (TG-GC/MS)
Coupled Thermogravimetric Analysis-Gas Chromatography-Mass Spectrometry (TG-GC/MS) is a powerful hyphenated technique used to identify the gaseous products evolved from a material as it is heated. osram.com A thermogravimetric analyzer (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com The gases evolved during thermal decomposition are transferred via a heated line to a GC-MS system for separation and identification. osram.comnetzsch.com This allows for the correlation of specific mass loss events observed in the TGA with the chemical identity of the compounds being released. chromatographyonline.com
A notable research application of this technique successfully identified this compound. In a study analyzing the volatile compounds produced during the pyrolysis of algal biomass, TG-GC/MS was used to characterize the evolved gases. The findings showed that this compound was among the compounds detected. mdpi.com
The table below summarizes the key finding from this study.
| Sample Matrix | Analytical Technique | Compound Identified | Decomposition Temperature | Reference |
| Algal Biomass (A2) | TG-GC/MS | This compound (CF₂NP) | 429 °C | mdpi.com |
This detection demonstrates the utility of TG-GC/MS in identifying unexpected or novel compounds formed during the thermal degradation of complex organic and inorganic materials. The technique is crucial for understanding decomposition mechanisms and characterizing the full profile of volatile products. mdpi.comchromatographyonline.com
Investigation of Thermal Decomposition Behavior and Volatile Emissions
Detailed experimental research on the thermal decomposition behavior and specific volatile emissions of this compound is not extensively available in the public domain. The study of the thermal stability and degradation pathways of organophosphorus compounds is a complex field, often requiring specialized analytical techniques to identify the resultant products.
In similar organophosphorus compounds containing both cyanide and fluoride (B91410) moieties, thermal decomposition is anticipated to proceed through intricate reaction pathways. These pathways are influenced by factors such as temperature, heating rate, and the presence of atmospheric gases. The investigation of such decomposition typically involves techniques like thermogravimetric analysis (TGA) to monitor mass loss as a function of temperature, and differential scanning calorimetry (DSC) to identify endothermic and exothermic events associated with phase transitions or decomposition.
The volatile compounds emitted during the thermal degradation of related fluorinated and cyanated phosphorus compounds can be analyzed using coupled techniques such as TGA-mass spectrometry (TGA-MS) or TGA-Fourier transform infrared spectroscopy (TGA-FTIR). These methods allow for the real-time identification of evolved gases, providing insights into the decomposition mechanisms. For a hypothetical thermal decomposition of this compound, one might anticipate the formation of various volatile species depending on the fragmentation pattern.
Correlation of Thermal Events with Compound Formation and Evolution
Correlating specific thermal events with the formation and evolution of decomposition products is a critical aspect of understanding the thermal stability of a compound. Without specific experimental data for this compound, a generalized approach based on the analysis of analogous compounds can be considered.
For instance, in the thermal analysis of related organophosphorus compounds, an initial endothermic event observed in a DSC thermogram might correspond to melting, while subsequent exothermic events could indicate decomposition. The temperature at which these events occur provides information about the thermal stability of the compound.
A hypothetical correlation for this compound could be envisioned as follows:
Initial Heating Phase: As the temperature increases, an endothermic peak in the DSC curve would signify the melting point of the compound.
Onset of Decomposition: A subsequent exothermic peak would likely indicate the onset of decomposition. TGA would simultaneously show a mass loss corresponding to the evolution of volatile fragments.
Formation of Intermediates and Final Products: Analysis of the evolved gases by MS or FTIR at specific temperatures corresponding to the DSC/TGA events would allow for the identification of the decomposition products. The sequence of their evolution would help in postulating the decomposition pathway.
A data table illustrating a hypothetical thermal analysis of this compound is presented below. It is important to emphasize that this table is purely illustrative and not based on experimental data for the specific compound.
| Thermal Event | Temperature (°C) | Technique | Observation | Hypothetical Evolved Compounds |
| Melting | T_m | DSC | Endothermic Peak | - |
| Decomposition Onset | T_onset | TGA/DSC | Mass Loss / Exothermic Peak | PF₃, (CN)₂, P(CN)₃ |
| Major Decomposition | T_d | TGA/DSC | Rapid Mass Loss / Large Exotherm | FCN, P₂O₅ (in air) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
